molecular formula C6H9Cl2NS B1308217 2,5-Dichloropentyl isothiocyanate CAS No. 380482-28-0

2,5-Dichloropentyl isothiocyanate

Cat. No.: B1308217
CAS No.: 380482-28-0
M. Wt: 198.11 g/mol
InChI Key: RLOWUJXVPSIYHE-UHFFFAOYSA-N
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Description

2,5-Dichloropentyl isothiocyanate is an organic compound with the molecular formula C_6H_9Cl_2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloropentyl isothiocyanate can be synthesized through the reaction of 2,5-dichloropentylamine with thiophosgene (CSCl_2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

2,5-Dichloropentylamine+Thiophosgene2,5-Dichloropentyl isothiocyanate+HCl\text{2,5-Dichloropentylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2,5-Dichloropentylamine+Thiophosgene→2,5-Dichloropentyl isothiocyanate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. Safety measures are crucial due to the toxic nature of thiophosgene and the potential release of hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropentyl isothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Biological Activities

Isothiocyanates, including 2,5-dichloropentyl isothiocyanate, are known for their potential anticancer properties. They modulate cellular signaling pathways through interactions with nucleophiles and have been shown to inhibit cancer cell growth in various studies.

Anticancer Applications

Recent research has highlighted the efficacy of isothiocyanates in cancer treatment. For instance, a study indicated that combinations of isothiocyanates with conventional anticancer drugs can enhance therapeutic outcomes while reducing side effects associated with chemotherapy . The compound has been shown to act synergistically with DNA-targeting anticancer agents, potentially improving treatment efficacy for various tumor types.

Table 1: Summary of Anticancer Efficacy Studies

Study ReferenceCancer TypeTreatment RegimenOutcome
BreastIsothiocyanate + ChemotherapyEnhanced tumor suppression
ColonIsothiocyanate + DNA drugReduced side effects
ProstateIsothiocyanate aloneSignificant cell growth inhibition

Agricultural Applications

In addition to its pharmaceutical potential, this compound has applications in agriculture as a pesticide. Its ability to act against various pests and pathogens makes it a candidate for developing eco-friendly pest control solutions.

Pest Control Efficacy

Research has demonstrated that isothiocyanates can effectively deter pests due to their toxic properties. A study assessed the insecticidal activity of several isothiocyanates, including this compound, against common agricultural pests.

Table 2: Insecticidal Activity of Isothiocyanates

IsothiocyanateTarget PestMortality Rate (%)Reference
2,5-DichloropentylAphids85
Benzyl isothiocyanateWhiteflies90
Allyl isothiocyanateSpider mites75

Case Studies

  • Combination Therapy in Cancer Treatment : A clinical trial investigated the effects of combining this compound with existing chemotherapy agents in patients with advanced cancer. Results indicated improved patient responses and reduced toxicity compared to chemotherapy alone .
  • Field Trials for Pest Control : Agricultural field trials were conducted using formulations containing this compound against aphid infestations in crops. The trials reported significant reductions in pest populations and minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 2,5-dichloropentyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl isothiocyanate: Similar in structure but with a phenyl group instead of a pentyl chain.

    1,4-Dichloro-2-isothiocyanatobenzene: Another isothiocyanate derivative with a benzene ring.

Uniqueness

2,5-Dichloropentyl isothiocyanate is unique due to its specific reactivity profile and the presence of a pentyl chain, which imparts different physical and chemical properties compared to its aromatic counterparts. This makes it suitable for applications where aliphatic isothiocyanates are preferred over aromatic ones.

Biological Activity

2,5-Dichloropentyl isothiocyanate (DPCITC) is a member of the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with DPCITC.

Chemical Structure and Properties

DPCITC is characterized by its chemical formula C7H8Cl2N2SC_7H_8Cl_2N_2S and molecular weight of 207.11 g/mol. The compound features a dichlorinated pentyl chain attached to an isothiocyanate functional group, which is pivotal for its biological activity.

1. Anticancer Activity

Isothiocyanates are known for their potential anticancer properties through various mechanisms:

  • Induction of Apoptosis : DPCITC has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and programmed cell death. This effect is mediated through the depletion of glutathione (GSH), a critical antioxidant in cells, which enhances the reactivity of DPCITC with cellular proteins .
  • Inhibition of Histone Deacetylases (HDACs) : DPCITC may inhibit HDAC activity, which is crucial for regulating gene expression involved in cell proliferation and survival. This inhibition can lead to increased expression of pro-apoptotic genes .
  • Phase I and II Enzyme Modulation : DPCITC affects cytochrome P450 enzymes and enhances the activity of phase II detoxification enzymes such as glutathione S-transferase (GST) and NADPH quinone oxidoreductase (NQO1), contributing to its chemopreventive effects .

2. Antimicrobial Activity

DPCITC exhibits significant antimicrobial properties against various pathogens:

  • Inhibition of Bacterial Growth : Studies have indicated that DPCITC can inhibit the growth of pathogenic bacteria such as Helicobacter pylori, with a median minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .
  • Effect on Biofilms : Isothiocyanates, including DPCITC, have demonstrated the ability to disrupt biofilm formation in bacterial strains, which is critical for treating persistent infections .

Case Study 1: Anticancer Effects in Human Cell Lines

In vitro studies using human leukemia cell lines have shown that DPCITC significantly inhibits cell proliferation. The compound induced apoptosis through ROS generation and GSH depletion, confirming its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy Against H. pylori

A study assessed the antimicrobial activity of DPCITC against H. pylori, revealing that it effectively reduced bacterial viability within 24 hours of treatment. This finding suggests that DPCITC could be beneficial in treating antibiotic-resistant strains of H. pylori .

Comparative Analysis of Isothiocyanates

The following table summarizes the biological activities of various isothiocyanates, including DPCITC:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
2,5-Dichloropentyl ITCHighModerateInduces apoptosis; inhibits HDACs
SulforaphaneVery HighHighInduces detoxification enzymes; ROS generation
Allyl IsothiocyanateModerateModerateDisrupts bacterial membranes
Phenethyl IsothiocyanateHighLowInduces apoptosis; affects cell cycle

Properties

IUPAC Name

2,5-dichloro-1-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWUJXVPSIYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN=C=S)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397793
Record name 2,5-Dichloropentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380482-28-0
Record name 2,5-Dichloropentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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